

Application Note: Measuring ERK1/2 Phosphorylation Induced by (2R,3R)-Firazorexton

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Compound of Interest

Compound Name: (2R,3R)-Firazorexton

Cat. No.: B12377645

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for quantifying the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) in response to treatment with **(2R,3R)-Firazorexton** (also known as TAK-994). **(2R,3R)-Firazorexton** is a potent and selective orexin 2 receptor (OX2R) agonist that stimulates downstream signaling cascades, including the MAPK/ERK pathway.^{[1][2][3]} Measuring ERK1/2 phosphorylation is a critical method for characterizing the functional activity of OX2R agonists. This application note includes a comprehensive protocol for a cell-based immunoassay, guidance on data analysis, and visual diagrams of the signaling pathway and experimental workflow.

Introduction

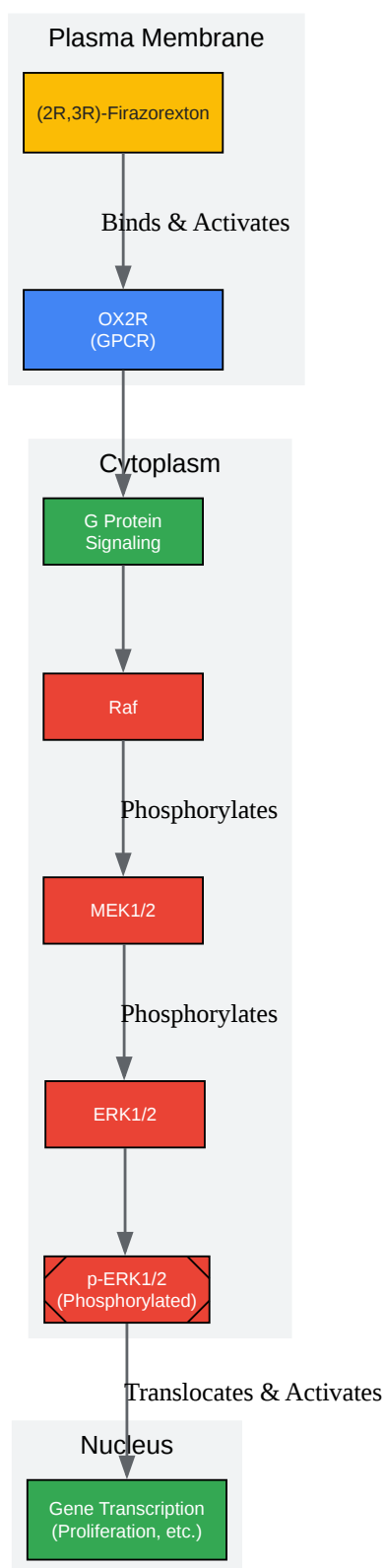
(2R,3R)-Firazorexton is an orally active, brain-penetrant small molecule that acts as a selective agonist for the orexin 2 receptor (OX2R), with over 700-fold selectivity compared to the orexin 1 receptor (OX1R).^{[2][3]} Orexin receptors are G protein-coupled receptors (GPCRs) that play a crucial role in regulating wakefulness, and their activation can trigger various intracellular signaling pathways. One of the key pathways activated by OX2R is the mitogen-activated protein kinase (MAPK) cascade, which results in the phosphorylation of ERK1/2.

The phosphorylation of ERK1/2 (at Thr202/Tyr204) is a widely accepted marker of pathway activation and serves as a robust readout for the functional consequences of GPCR activation.

Assaying for phosphorylated ERK1/2 (p-ERK) allows for the quantitative determination of the potency and efficacy of OX2R agonists like Firazorexton. This protocol details a common and reliable method for this purpose, adaptable for various plate-based formats such as ELISA, HTRF, or AlphaScreen.

Signaling Pathway

(2R,3R)-Firazorexton binds to and activates the OX2R on the cell surface. As a GPCR, the activated OX2R initiates a downstream signaling cascade that propagates through the cell, culminating in the activation of the MAPK pathway. This leads to the sequential phosphorylation and activation of Raf, MEK1/2, and finally ERK1/2. The phosphorylated ERK1/2 can then translocate to the nucleus to regulate gene expression related to cell proliferation, differentiation, and survival.



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Figure 1. (2R,3R)-Firazorexton Activated OX2R Signaling Pathway.

Quantitative Data Summary

Published studies have demonstrated that **(2R,3R)-Firazorexton** induces ERK1/2 phosphorylation in a dose-dependent manner in Chinese Hamster Ovary (CHO) cells stably expressing the human OX2R (hOX2R). The potency of an agonist is typically expressed as the half-maximal effective concentration (EC₅₀).

Compound	Cell Line	Assay Endpoint	EC ₅₀ Value	Reference
(2R,3R)-Firazorexton	hOX2R/CHO-EA	ERK1/2 Phosphorylation	170 nM	
(2R,3R)-Firazorexton	hOX2R/CHO-EA	ERK1/2 Phosphorylation	19 nM	
(2R,3R)-Firazorexton	hOX2R/CHO-EA	β-arrestin Recruitment	100 nM	
(2R,3R)-Firazorexton	hOX2R/CHO-K1	Calcium Mobilization	19 nM	

Note: The variation in reported EC₅₀ values can be attributed to differences in specific assay conditions, reagents, and cell batches.

Experimental Protocols

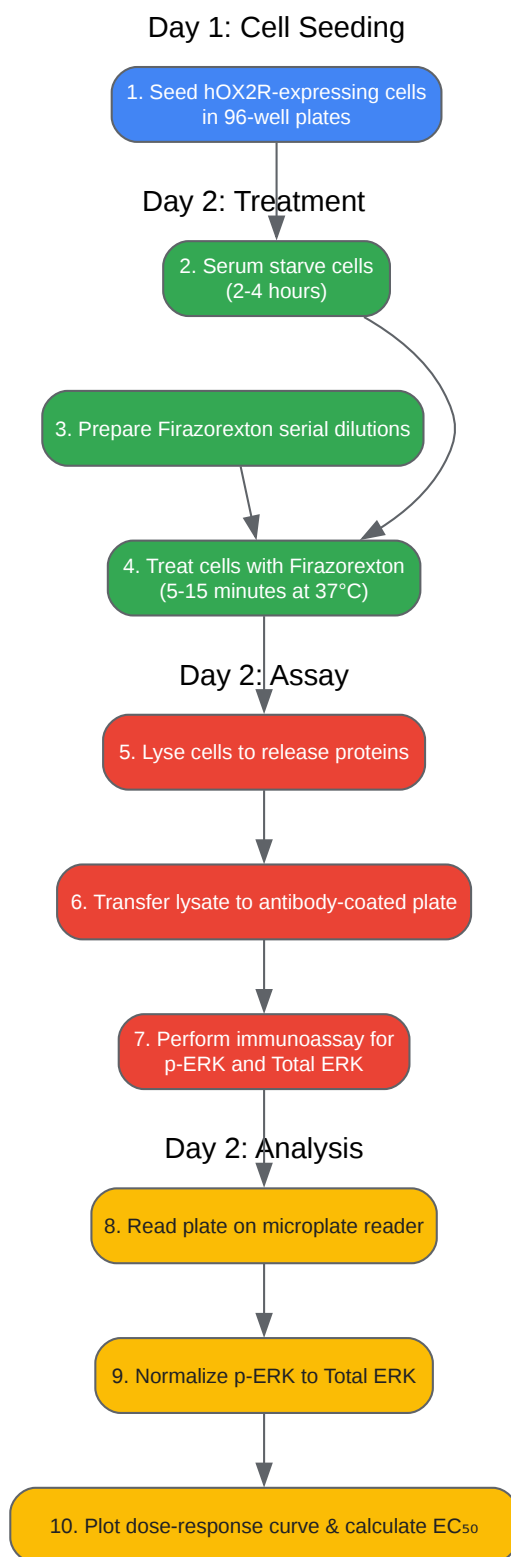
This section provides a detailed protocol for a cell-based ELISA to measure **(2R,3R)-Firazorexton**-induced ERK1/2 phosphorylation. This protocol can be adapted for other immunoassays like TR-FRET.

Materials and Reagents

- Cells: CHO or HEK293 cells stably expressing human OX2R (e.g., hOX2R/CHO-EA cells).
- Culture Medium: Ham's F-12 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), Penicillin/Streptomycin, and a selection antibiotic (e.g., G418) if required.
- Assay Plates: 96-well or 384-well clear, flat-bottom tissue culture-treated plates.

- **(2R,3R)-Firazorexton**: Prepare a concentrated stock solution (e.g., 10 mM) in DMSO and store at -20°C.
- **Starvation Medium**: Base culture medium (e.g., Ham's F-12) without FBS, supplemented with 0.1% Bovine Serum Albumin (BSA).
- **Lysis Buffer**: Commercially available cell lysis buffer compatible with immunoassays (e.g., RIPA buffer with protease and phosphatase inhibitors).
- **Wash Buffer**: Phosphate-Buffered Saline (PBS) with 0.1% Tween-20.
- **Detection Kit**: A validated phospho-ERK1/2 (Thr202/Tyr204) and Total ERK1/2 assay kit (e.g., ELISA, TR-FRET). These kits typically include:
 - Coated microplates (for ELISA)
 - Primary antibodies (anti-p-ERK and anti-Total ERK)
 - HRP-conjugated secondary antibody (for ELISA)
 - Substrate (e.g., TMB for ELISA)
 - Stop Solution (e.g., H₂SO₄ for ELISA)

Experimental Workflow Diagram



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